6-Bromo-4-chloro-2-methylquinazoline
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Overview
Description
6-Bromo-4-chloro-2-methylquinazoline is a compound that is structurally related to various quinazoline derivatives that have been synthesized and studied for their potential biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including their role as tyrosine kinase inhibitors, which are significant in cancer treatment due to their ability to inhibit the epidermal growth factor receptor (EGFR) . The synthesis and study of such compounds are crucial for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the Knorr synthesis, which is a condensation reaction between β-keto esters and anilines, followed by cyclization . This method has been utilized to prepare various substituted quinazolines, including those with bromo and chloro substituents. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved in a three-step process with an overall yield of 48% from 4-bromoaniline . Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including bromination with N-bromosuccinimide .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilized by hydrogen bonds and π-stacking interactions . These structural analyses are essential for understanding the molecular interactions and potential binding modes of these compounds with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including bromination, cyclization, and interactions with nucleophilic reagents. The bromination of 2,3-tetramethylene-3,4-dihydroquinazoline, for example, can lead to different products depending on the reagents' ratio . Additionally, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid, and its interaction with nucleophiles resulted in a range of substituted quinazoline diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their substituents. These properties are crucial for the compound's biological activity and pharmacokinetics. The introduction of halogen atoms, like bromine and chlorine, can significantly affect these properties and, consequently, the compound's reactivity and interaction with biological targets 10.
Scientific Research Applications
Synthesis Methods :
- 6-Bromo-4-chloro-2-methylquinazoline has been synthesized through various methods, such as the Knorr synthesis, which involves condensation and cyclization steps (Wlodarczyk et al., 2011).
- Other synthetic approaches include direct halogenation and the formation of Schiff base derivatives (Sayyed et al., 2006).
Biological Activity :
- Quinazoline derivatives, including those with a 6-Bromo-4-chloro-2-methylquinazoline structure, have demonstrated various biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antihelmintic effects (Sahu et al., 2008).
- Some compounds based on this quinazoline structure have been investigated for their potential as hypotensive agents, showing varying degrees of blood pressure-lowering activity (Kumar et al., 2003).
Anticancer Potential :
- Specific derivatives of 6-Bromo-4-chloro-2-methylquinazoline have been explored for their anticancer properties. Some of these compounds have shown potential as apoptosis inducers and possess high blood-brain barrier penetration, making them candidates for anticancer therapy (Sirisoma et al., 2009).
Antimicrobial and Antimalarial Agents :
- Quinazoline derivatives, including 6-Bromo-4-chloro-2-methylquinazoline, have been designed and synthesized with antimicrobial and antimalarial activities. These compounds were effective against various microorganisms and Plasmodium falciparum (Parthasaradhi et al., 2015).
Chemical Structure and Analysis :
- Studies have been conducted to analyze the crystal structure and molecular interactions of new quinazoline derivatives, providing insights into their chemical properties and potential applications (Ouerghi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-chloro-2-methylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJNZAWEQIQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444460 |
Source
|
Record name | 6-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-methylquinazoline | |
CAS RN |
351426-04-5 |
Source
|
Record name | 6-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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